2,5-Dibromo-4-fluoroiodobenzene
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Overview
Description
2,5-Dibromo-4-fluoroiodobenzene is an organohalogen compound with the molecular formula C6H2Br2FI It is a derivative of benzene, where the hydrogen atoms at positions 2, 5, and 4 are replaced by bromine, fluorine, and iodine atoms, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dibromo-4-fluoroiodobenzene typically involves the iodination of 1,4-dibromobenzene. One method includes using trifluoroacetic acid and iodine to achieve the iodination reaction . This method avoids low-temperature reactions, making it easier to implement and suitable for industrial production. The reaction conditions are mild, and the process generates fewer by-products, enhancing its industrial applicability .
Industrial Production Methods
For industrial production, the synthesis method involving trifluoroacetic acid and iodine is preferred due to its simplicity and efficiency. This method is advantageous as it does not require ultra-low temperatures, which are often challenging to maintain on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
2,5-Dibromo-4-fluoroiodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions, where it reacts with boron reagents to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include nucleophiles such as amines or alkoxides.
Suzuki-Miyaura Coupling: This reaction often involves palladium catalysts and boron reagents under mild conditions.
Major Products Formed
Substitution Reactions: The major products are typically substituted benzene derivatives.
Cross-Coupling Reactions: The products are biaryl compounds, which are valuable intermediates in organic synthesis.
Scientific Research Applications
2,5-Dibromo-4-fluoroiodobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals due to its ability to form diverse chemical structures.
Industry: It is used in the production of dyes, plastics, and functional polymer materials.
Mechanism of Action
The mechanism of action of 2,5-dibromo-4-fluoroiodobenzene in chemical reactions involves the activation of the carbon-halogen bonds. In cross-coupling reactions, the palladium catalyst facilitates the oxidative addition of the halogenated benzene, followed by transmetalation with the boron reagent and reductive elimination to form the final product .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-fluoro-1-iodobenzene: Similar in structure but with only one bromine atom.
4-Fluoroiodobenzene: Contains only fluorine and iodine substituents.
Uniqueness
2,5-Dibromo-4-fluoroiodobenzene is unique due to the presence of three different halogen atoms, which provides it with distinct reactivity patterns and makes it a versatile intermediate in organic synthesis. Its ability to undergo multiple types of reactions, including substitution and cross-coupling, enhances its utility in various applications.
Properties
IUPAC Name |
1,4-dibromo-2-fluoro-5-iodobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2FI/c7-3-2-6(10)4(8)1-5(3)9/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STDVMGOKTAGVKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)I)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2FI |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00679533 |
Source
|
Record name | 1,4-Dibromo-2-fluoro-5-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00679533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1263376-83-5 |
Source
|
Record name | 1,4-Dibromo-2-fluoro-5-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00679533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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